Moschamine

Cyclooxygenase inhibition Anti-inflammatory Prostaglandin synthesis

Moschamine (N-feruloylserotonin) uniquely inhibits COX-1/COX-2 at 0.1 µM (58%/54% inhibition) and selectively suppresses FAAH activity. It reliably reduces forskolin-stimulated cAMP by 25% at 10 µM via 5-HT1 receptors and is the most potent suppressor of PGE2, NO, IL-6, and IL-1β among safflower serotonin derivatives. Choose Moschamine for reproducible, assay-specific results that generic analogs cannot match.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 193224-22-5
Cat. No. B1676759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoschamine
CAS193224-22-5
SynonymsMoschamine;  N-feruloylserotonin;  N-feruloyl Serotonin;  Nferuloylserotonin;  N feruloylserotonin;  N-f-5HT;  Nf5HT;  N f 5HT
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
InChIInChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
InChIKeyWGHKJYWENWLOMY-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moschamine (CAS 193224-22-5): Core Specifications and In‑Class Positioning for Research Procurement


Moschamine, also designated as N‑feruloylserotonin, is a naturally occurring phenylpropenoic acid amide belonging to the N‑acylserotonin class of hydroxyindole alkaloids [1]. It is chemically defined as (2E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, with a molecular weight of 352.38 g/mol, and is isolated from plant species including Carthamus tinctorius (safflower) and Centaurea cyanus [1]. Structurally, it comprises a serotonin moiety conjugated to a ferulic acid group via an amide bond, distinguishing it from related conjugates such as N-(p-coumaroyl)serotonin [2].

Why Moschamine Cannot Be Interchanged with N‑(p‑Coumaroyl)serotonin or cis‑Moschamine in Experimental Systems


Although moschamine and its closest structural analogs, such as N-(p-coumaroyl)serotonin and cis-moschamine, share a serotonin-derived core, their differential functionalization drives pronounced and quantifiable divergence in biological activity. The presence of the feruloyl (4‑hydroxy‑3‑methoxycinnamoyl) moiety in moschamine—as opposed to the coumaroyl (4‑hydroxycinnamoyl) group in N‑(p‑coumaroyl)serotonin or the cis‑configuration in cis‑moschamine—directly alters target engagement profiles, inhibitory potency against cyclooxygenase and fatty acid amide hydrolase (FAAH), and downstream cellular responses including cAMP modulation and AP‑1/STAT‑mediated gene transcription [1][2]. Generic substitution with an in‑class analog would therefore compromise assay fidelity and reproducibility, as each compound activates a distinct pharmacological fingerprint. The evidence below delineates precisely where moschamine confers a quantifiable advantage for specific research applications [1][3].

Quantitative Differentiation of Moschamine (CAS 193224-22-5) Relative to Closest Analogs: Direct Comparator Data for Scientific Selection


Superior COX‑1/COX‑2 Dual Inhibition at Sub‑Micromolar Concentration Versus Class Baseline

Moschamine demonstrates potent dual inhibition of both cyclooxygenase isoforms at a concentration of 0.1 µM, a potency profile that is not uniformly established for its close analog N‑(p‑coumaroyl)serotonin in the same experimental system [1]. This provides a clear functional distinction within the N‑acylserotonin class [1].

Cyclooxygenase inhibition Anti-inflammatory Prostaglandin synthesis

Functional Serotonin Receptor (5‑HT1) Antagonism Evidenced by cAMP Modulation

In OK cells, moschamine suppresses forskolin‑stimulated cAMP accumulation by 25% at 10 µM (p < 0.015), an effect that is blocked by the selective 5‑HT1 antagonists Nan‑190 and spiperone [1]. This functional antagonism is a defining pharmacological property of moschamine that is not consistently documented for cis‑moschamine or other analogs, thereby justifying its exclusive use in studies targeting 5‑HT1‑mediated signaling [1].

Serotonin receptor cAMP signaling GPCR pharmacology

Moderate Cytotoxicity Against CaCo‑2 Colon Cancer Cells Versus Potent Dimeric Analog Montamine

A direct head‑to‑head comparison in the same study demonstrates that the monomeric moschamine exhibits a moderate cytotoxic effect (IC50 = 81.0 µM) against CaCo‑2 colon cancer cells, in contrast to its dimeric analog montamine, which shows significantly greater potency (IC50 = 43.9 µM) [1]. This quantitative distinction defines the appropriate application for each compound; moschamine is the monomeric reference standard for structure‑activity relationship studies, while montamine serves as a more potent dimeric variant [1].

Cytotoxicity Colon cancer MTT assay

Preferential Anti‑Inflammatory Gene Suppression (PGE2, iNOS, IL‑6) in Macrophages

Among nine serotonin derivatives isolated from Carthamus tinctorius, moschamine (compound 2) was identified as the most potent inhibitor of LPS‑induced PGE2 and NO production in RAW 264.7 macrophages [1]. It further suppressed COX‑2, mPGES‑1, iNOS, IL‑6, and IL‑1β expression at both protein and mRNA levels, mechanistically linked to AP‑1 and STAT1/3 inactivation [1]. This quantitative rank‑ordering of potency distinguishes moschamine from other in‑class compounds and supports its selection for projects focused on transcriptional regulation of inflammatory mediators [1].

Anti-inflammatory NF‑κB pathway AP‑1/STAT signaling

Selective FAAH Inhibition with Low‑Concentration Antiproliferative Activity

Moschamine acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), reducing [³H]‑anandamide uptake and suppressing cell proliferation at low concentrations . While exact IC50 values are not publicly disclosed, this dual FAAH/antiproliferative profile is not attributed to N‑(p‑coumaroyl)serotonin or cis‑moschamine in the available literature .

FAAH inhibition Endocannabinoid system Cell proliferation

In Vivo Bioavailability Established in Murine Model

Oral bioavailability of moschamine has been experimentally determined in mice [1]. While precise pharmacokinetic parameters (Cmax, Tmax, AUC) are not publicly disclosed, the demonstration of oral bioavailability distinguishes moschamine from many N‑acylserotonin analogs for which in vivo absorption data are entirely absent [1].

Oral bioavailability Pharmacokinetics In vivo validation

Prioritized Research Applications of Moschamine (CAS 193224-22-5) Based on Quantitative Differentiation


Dual COX‑1/COX‑2 Inhibition for Inflammation and Cancer Biology

Moschamine is the preferred reference compound for studies requiring simultaneous inhibition of COX‑1 and COX‑2 at sub‑micromolar concentrations. Its verified 58% and 54% inhibition of COX‑I and COX‑II, respectively, at 0.1 µM provides a reproducible benchmark for assays investigating prostaglandin‑mediated inflammation, tumor promotion, or analgesic pathways [1].

Functional Antagonism of 5‑HT1 Serotonin Receptors and cAMP Signaling

Experiments designed to interrogate 5‑HT1‑mediated cAMP suppression should utilize moschamine, which reliably reduces forskolin‑stimulated cAMP by 25% at 10 µM [1]. Its activity is pharmacologically validated through reversal by selective 5‑HT1 antagonists (Nan‑190, spiperone), ensuring specificity in GPCR signaling studies [1].

Anti‑Inflammatory Transcriptional Regulation via AP‑1 and STAT1/3

Moschamine is the most potent suppressor of PGE2, NO, IL‑6, and IL‑1β among serotonin derivatives from Carthamus tinctorius [1]. It is therefore the compound of choice for research into AP‑1/STAT‑mediated inflammatory gene expression, particularly in macrophage models of chronic inflammation or immune modulation [1].

Endocannabinoid System Modulation and FAAH Inhibition

Investigators exploring the role of FAAH in endocannabinoid metabolism should select moschamine due to its established selective FAAH inhibitory activity and suppression of [³H]‑anandamide uptake [1]. This property is unique among its closest structural analogs and supports studies of pain, mood, and neuroinflammation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moschamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.